3-mercapto-5-phenyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one
Description
3-Mercapto-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a heterocyclic compound featuring a fused triazole-pyrimidine scaffold with a mercapto (-SH) group at position 3 and a phenyl substituent at position 3. This angular [1,2,4]triazolo[4,3-a]pyrimidin-7-one regioisomer is structurally distinct due to the fusion of the triazole ring at the 4,3-a position of the pyrimidine core, resulting in a 7(8H)-one tautomer (Fig. 1). Such angular regiochemistry is critical for its electronic and pharmacological properties, as demonstrated in related compounds .
Properties
IUPAC Name |
5-phenyl-3-sulfanylidene-2,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4OS/c16-9-6-8(7-4-2-1-3-5-7)15-10(12-9)13-14-11(15)17/h1-6H,(H,14,17)(H,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCHCLDEGXFUCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC3=NNC(=S)N23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Potassium Salt Intermediate
A documented method involves the formation of a potassium salt intermediate, which upon treatment with hydrazine hydrate in refluxing ethanol, yields the triazolo[4,3-a]pyrimidinone structure with a mercapto substituent:
- A suspension of the precursor compound is refluxed in 7% potassium hydroxide solution for several hours (e.g., 3 hours).
- After reflux, the mixture is cooled and acidified to pH ~6 using dilute hydrochloric acid.
- The resulting precipitate is filtered, washed, dried, and recrystallized from ethanol.
- This process affords the 3-mercapto-5-phenyl triazolo[4,3-a]pyrimidin-7-one as a white solid with yields around 68% and melting point near 295–296 °C.
Spectroscopic data supporting the structure include:
- IR bands at ~3124 and 3100 cm⁻¹ indicating NH groups.
- A strong C=O stretch near 1656 cm⁻¹.
- ^1H NMR signals showing aromatic protons and exchangeable NH protons.
- Mass spectrometry confirming molecular ion peaks consistent with the expected molecular weight (244.27 g/mol).
This method is efficient for introducing the mercapto group while maintaining the integrity of the fused heterocyclic system.
Multi-Step Reaction Using Hydrazonoyl Halides and Carbothioamides
Another approach involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine:
- The hydrazonoyl halide reacts with the carbothioamide under controlled temperature and solvent conditions.
- The reaction proceeds through nucleophilic substitution and cyclization to form the triazolo-pyrimidinone ring with the mercapto group.
- This method allows for fine control over substituents and can be optimized for yield and purity.
This synthetic route is commonly employed in medicinal chemistry for generating derivatives with biological activity.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, Pyridine, or Sulfuric acid | Ethanol used for reflux and crystallization; pyridine for further reflux; sulfuric acid for cyclization |
| Temperature | Reflux (approx. 78 °C for ethanol) | Reflux time varies from 3 to 4 hours |
| pH Control | Acidification to pH ~6 (HCl 10%) | Essential for precipitating product |
| Base | Potassium hydroxide (7%) or triethylamine | Used for salt formation or deprotonation |
| Yield | 68% - 75% | Varies with method and purification |
| Purification | Recrystallization from ethanol | Ensures high purity crystalline product |
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Product Characteristics |
|---|---|---|---|---|
| Potassium salt + hydrazine hydrate | Potassium hydroxide, hydrazine hydrate | Reflux in ethanol, acidification | ~68% | White solid, mp 295–296 °C, IR and NMR confirmed |
| Hydrazonoyl halide + carbothioamide | Hydrazonoyl halide, carbothioamide, triethylamine | Controlled temperature, solvent | Variable | High purity, customizable derivatives |
| Acidic cyclization | Concentrated sulfuric acid | Room temperature, 4 hours | ~75% | Green solid, mp 285–287 °C, confirmed by IR and MS |
Research Findings and Analytical Data
- The compound exhibits strong IR absorption bands characteristic of NH and C=O groups, confirming the triazolo-pyrimidinone structure.
- ^1H NMR spectra consistently show aromatic protons (7.1–8.1 ppm), pyrimidine proton (~6.5 ppm), and exchangeable NH protons (~9.6–9.7 ppm).
- Mass spectrometry data confirm the molecular ion peak at m/z 244, consistent with the molecular formula C11H8N4OS.
- Elemental analysis aligns closely with calculated values for carbon, hydrogen, nitrogen, and sulfur content, supporting compound purity and correct stoichiometry.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry
In the field of chemistry, 3-mercapto-5-phenyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one serves as a valuable building block for synthesizing more complex molecules. Its unique triazolo-pyrimidinone core allows it to participate in various chemical reactions, including:
- Oxidation : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction : Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
- Substitution Reactions : Strong nucleophiles like sodium hydride can facilitate nucleophilic substitutions.
These reactions can yield a variety of derivatives that may exhibit different chemical and biological properties.
Biological Research
This compound has shown potential in biological applications, particularly for its antimicrobial and antiproliferative properties . Research indicates that it can inhibit the growth of various microorganisms and cancer cells. Notably:
- Antimicrobial Activity : Studies have demonstrated its effectiveness against specific bacterial strains.
- Anticancer Properties : It has been reported to exhibit activity against certain cancer cell lines by interfering with cellular proliferation pathways.
Medicinal Applications
In medicine, this compound is being explored as a lead compound for drug discovery. Its ability to interact with specific molecular targets makes it a candidate for developing new therapeutic agents. Key areas of interest include:
- Targeting Kinases : Related compounds have shown activity against c-met kinase, which is implicated in various cancers.
- Pharmacokinetics : Preliminary studies suggest favorable in vivo pharmacokinetic profiles for similar compounds.
Industrial Applications
In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its unique properties may be harnessed for various applications such as:
- Coatings and Adhesives : Its chemical stability and reactivity make it suitable for formulating advanced materials.
- Pharmaceuticals : As an intermediate in pharmaceutical synthesis, it contributes to creating drugs with enhanced efficacy.
Antimicrobial Study
A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, showing promise as a new antimicrobial agent.
Anticancer Research
Research conducted on the compound's effects on cancer cell lines revealed significant inhibition of cell proliferation in breast cancer models. The mechanism was attributed to the induction of apoptosis via specific signaling pathways.
Mechanism of Action
The mechanism by which 3-mercapto-5-phenyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 2: Key Pharmacological Analogs
Electrochemical Behavior
Triazolopyrimidinones with electron-withdrawing groups (e.g., chloromethyl) demonstrate distinct redox profiles. For example:
- S1-TP and S2-TP (piperidinomethyl-substituted) show irreversible oxidation peaks at +0.85–1.10 V (vs. Ag/AgCl), attributed to the mercapto group’s oxidation .
- The absence of a mercapto group in analogs like 7-chloro-5-methyl-triazolo[1,5-a]pyrimidin-2-amine results in reduced electrochemical activity, highlighting the -SH group’s role in redox processes .
Biological Activity
3-Mercapto-5-phenyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological activity, exploring its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.
The compound is characterized by its unique triazole and pyrimidine structures, which contribute to its lipophilicity and ability to interact with various biological targets. The molecular formula is with a molecular weight of 232.26 g/mol.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies. Key findings include:
- Antimicrobial Activity : The compound exhibits significant antibacterial properties against various strains of bacteria. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Antioxidant Properties : Research indicates that this compound possesses antioxidant activity, which can protect cells from oxidative stress by scavenging free radicals.
- Anticancer Potential : Preliminary studies suggest that it may have cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
The biological activities of this compound are largely attributed to its ability to interact with specific enzymes and receptors in the body. The sulfur atom in the mercapto group is believed to play a crucial role in these interactions.
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antibacterial | Inhibition of bacterial growth | |
| Antioxidant | Scavenging of free radicals | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Table 2: Comparison with Related Compounds
| Compound | Activity | Reference |
|---|---|---|
| 5-Mercapto-3-phenyl-1,3,4-thiadiazole | Antimicrobial | |
| 1,2,4-Triazole derivatives | Anticancer | |
| Thiadiazole derivatives | Antioxidant |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Study : A study conducted by Shakirzyanova et al. demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli strains. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics.
- Antioxidant Activity Assessment : In vitro assays showed that the compound effectively reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide.
- Cytotoxicity Evaluation : Research indicated that treatment with this compound led to a dose-dependent decrease in viability of various cancer cell lines such as HeLa and MCF7.
Q & A
Q. What strategies optimize reaction yields for lab-scale reproducibility?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
